

# physical and chemical properties of 1,4-Dipropoxybut-2-yne

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Compound of Interest

Compound Name: 1,4-Dipropoxybut-2-yne

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# An In-depth Technical Guide to 1,4-Dipropoxybut-2-yne

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,4-Dipropoxybut-2-yne**. Due to a lack of extensive published experimental data for this specific compound, this guide presents a combination of computed data from reliable chemical databases and predicted characteristics based on analogous compounds and established principles of organic chemistry. Detailed theoretical experimental protocols for its synthesis and characterization are provided to facilitate further research. This document is intended to serve as a foundational resource for scientists interested in the potential applications of **1,4-Dipropoxybut-2-yne** in various fields, including organic synthesis and materials science.

## **Chemical and Physical Properties**

**1,4-Dipropoxybut-2-yne** is an organic compound with the molecular formula C<sub>10</sub>H<sub>18</sub>O<sub>2</sub>. Structurally, it is a dialkyl ether derivative of 2-butyne-1,4-diol. The central butyne core provides rigidity, while the two propoxy groups introduce flexibility and influence its solubility and reactivity.



## **Data Presentation**

The following table summarizes the available and predicted physical and chemical properties of **1,4-Dipropoxybut-2-yne**.

Property	Value	Source/Method
IUPAC Name	1,4-dipropoxybut-2-yne	Computed
CAS Number	69704-27-4	CAS Registry
Molecular Formula	C10H18O2	-
Molecular Weight	170.25 g/mol	Computed[1]
Boiling Point	232.3 °C at 760 mmHg	Predicted
Density	0.897 g/cm <sup>3</sup>	Predicted
XLogP3-AA	1.8	Computed[1]
Hydrogen Bond Donor Count	0	Computed[1]
Hydrogen Bond Acceptor Count	2	Computed[1]
Rotatable Bond Count	6	Computed[1]
Exact Mass	170.130679813 Da	Computed[1]
InChI	InChI=1S/C10H18O2/c1-3-7- 11-9-5-6-10-12-8-4-2/h3-4,7- 10H2,1-2H3	Computed[1]
InChIKey	ZCTCHUYEFFCKCW- UHFFFAOYSA-N	Computed[1]
Canonical SMILES	CCCOCC#CCOCCC	Computed[1]

# **Experimental Protocols**

While specific literature detailing the synthesis and characterization of **1,4-Dipropoxybut-2-yne** is not readily available, a plausible and robust synthetic route is the Williamson ether



synthesis, starting from 2-butyne-1,4-diol and a propyl halide. The following are detailed, generalized protocols for the synthesis and characterization of this compound.

# Synthesis of 1,4-Dipropoxybut-2-yne via Williamson Ether Synthesis

This protocol is based on the well-established Williamson ether synthesis, a reliable method for preparing symmetrical and unsymmetrical ethers.

#### Materials:

- 2-Butyne-1,4-diol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- 1-Bromopropane (or 1-iodopropane)
- Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

#### Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a
  dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged
  with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.
- Deprotonation: A solution of 2-butyne-1,4-diol (1.0 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the dialkoxide.



- Alkylation: The reaction mixture is cooled again to 0 °C, and 1-bromopropane (2.2 equivalents) is added dropwise. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction is cooled to room temperature and cautiously
  quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The
  organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl
  acetate (3 x 50 mL). The combined organic extracts are washed with water and brine, then
  dried over anhydrous magnesium sulfate or sodium sulfate.
- Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure **1,4-Dipropoxybut-2-yne**.

### **Characterization Protocols**

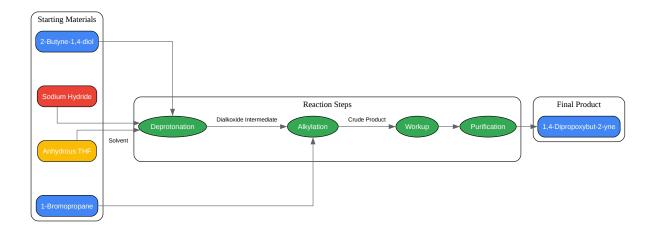
- 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR: The sample is dissolved in deuterated chloroform (CDCl₃). The spectrum is expected to show a triplet at approximately 0.9 ppm (6H, -CH₃), a sextet at around 1.6 ppm (4H, -CH₂-CH₃), a triplet at approximately 3.5 ppm (4H, -O-CH₂-), and a singlet around 4.2 ppm (4H, ≡C-CH₂-O-).
- ¹³C NMR: A proton-decoupled ¹³C NMR spectrum in CDCl₃ is predicted to show signals at approximately 10.5 ppm (-CH₃), 22.8 ppm (-CH₂-CH₃), 58.5 ppm (≡C-CH₂-O-), 72.0 ppm (-C-CH₂-), and 81.5 ppm (-C=C-).
- 2.2.2. Infrared (IR) Spectroscopy The IR spectrum, recorded as a neat film on NaCl or KBr plates, is expected to exhibit the following characteristic absorption bands:
- C-H stretching (alkane): 2960-2850 cm<sup>-1</sup>
- C≡C stretching: A weak absorption around 2240 cm<sup>-1</sup> (characteristic of a symmetrically substituted alkyne)
- C-O stretching (ether): A strong, broad absorption in the region of 1100-1085 cm<sup>-1</sup>



2.2.3. Mass Spectrometry (MS) Mass spectral analysis, likely via electron ionization (EI-MS), would be expected to show a molecular ion peak ([M]+) at m/z = 170. Subsequent fragmentation may involve cleavage of the C-O and C-C bonds, leading to characteristic fragment ions.

# Signaling Pathways and Experimental Workflows (Visualization)

As there is no available literature on the biological activity or associated signaling pathways of **1,4-Dipropoxybut-2-yne**, this section will focus on visualizing the logical workflow of its synthesis.



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## References

- 1. 1,4-Dipropoxybut-2-yne | C10H18O2 | CID 3017958 PubChem [pubchem.ncbi.nlm.nih.gov]
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